Valylalanine
Overview
Description
Valylalanine is a dipeptide composed of valine and alanine . It is an incomplete breakdown product of protein digestion or protein catabolism . The molecular formula of Valylalanine is C8H16N2O3 .
Synthesis Analysis
The synthesis of Valylalanine and its related compounds is a complex process. The strong effect of the amino acid sequence in L-alanyl-L-valine and L-valyl-L-alanine on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found .
Molecular Structure Analysis
The molecular formula of Valylalanine is C8H16N2O3 . The average mass is 188.224 Da and the monoisotopic mass is 188.116089 Da .
Chemical Reactions Analysis
Valylalanine can react with several amino acids, dipeptides, and other organic compounds able to form 5- or 6-member ring chelation complexes with copper . The reactions with amino acids and dipeptides had higher absorbance maxima (blue color) than with larger peptides and proteins (purple) .
Physical And Chemical Properties Analysis
Valylalanine has a molecular formula of C8H16N2O3 . The average mass is 188.224 Da and the monoisotopic mass is 188.116089 Da .
Scientific Research Applications
1. Interaction with Organic Vapors
- Summary of Application : The amino acid sequence in L-alanyl-L-valine and L-valyl-L-alanine has a strong effect on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides .
- Methods of Application : The study involved observing the interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors, and studying the thermal stability of clathrates, sorption capacity, and the change in the morphology of dipeptide films .
- Results or Outcomes : Generally, L-valyl-L-alanine has a greater sorption capacity for the studied compounds, but the thermal stability of the L-alanyl-L-valine clathrates is higher . An unusual selectivity of L-valyl-L-alanine for vapors of few chloroalkanes was observed .
2. Cross-Reactivity in the Biuret Reaction
- Summary of Application : Valylalanine and other compounds cross-react in biuret assays, which are used for total protein measurement .
- Methods of Application : The study analyzed the specificity and kinetics of a biuret reaction for solutions of amino acids, organic compounds, peptides, proteins, and ultrafiltered urine specimens .
- Results or Outcomes : Many compounds, including amino acids, amino acid derivatives, and dipeptides, cross-react in biuret assays . Amino acids, urea, and creatinine contribute to overestimation of urinary peptide content by biuret assays .
3. Development of Antibody-Drug Conjugates
- Summary of Application : Valine-Alanine based Antibody-Drug Conjugates (ADCs) have been developed with Monomethyl Auristatin E (MMAE) as the potent payload. These ADCs are designed to selectively deliver cytotoxic agents to antigen-bearing cells, making them an important class of cancer therapeutics .
- Methods of Application : The study generated VA-based ADCs that connected MMAE to an anti-HER2 antibody. The differences in the preparation process, in vitro stability, cathepsin B activity and in vitro cytotoxicity of VA-based ADC were studied compared to the ADC of VC .
- Results or Outcomes : VA had comparable performance to VC, which preliminarily displays its practicability. Additional efficacy and safety studies in a xenograft model indicate this novel ADC exerted potent anti-tumor activity and negligible toxicity .
4. Biotechnological Production of β-alanine
- Summary of Application : β-Alanine, a naturally occurring β-type amino acid, has important physiological functions in the metabolism of animals, plants, and microorganisms. It is also a precursor of many significant industrial chemicals for medicine, feed, food, environmental applications, and other fields .
- Methods of Application : The study summarized the pathways through which natural microorganisms synthesize β-alanine and discussed the main problems and challenges in optimizing the biological pathways .
- Results or Outcomes : With the depletion of fossil fuels and concerns regarding environmental issues, biological production of β-alanine has attracted more attention relative to chemical methods .
Future Directions
The strong effect of the amino acid sequence in L-alanyl-L-valine and L-valyl-L-alanine on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found . This discovery may be used to predict the influence of vapors on the morphology of films of short-chain oligopeptides .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRXSKHRSXRCFC-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426328 | |
Record name | L-Valyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Valylalanine | |
CAS RN |
27493-61-4 | |
Record name | L-Valyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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